Dioctyl succinate
Overview
Description
Dioctyl succinate, also known as dioctyl sodium sulfosuccinate, is an anionic surfactant widely used in various industrial and pharmaceutical applications. It is known for its excellent emulsifying, wetting, and dispersing properties. The compound is commonly used in the formulation of laxatives, stool softeners, and as a dispersant in oil spill remediation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dioctyl succinate typically involves the esterification of succinic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process. The resulting this compound is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced through a two-step process. The first step involves the esterification of succinic acid with octanol to form this compound. The second step involves the sulfonation of this compound with sulfur trioxide or chlorosulfonic acid to form dioctyl sodium sulfosuccinate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dioctyl succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form succinic acid and octanol.
Reduction: Reduction of this compound can yield succinic acid and octanol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Succinic acid and octanol.
Reduction: Succinic acid and octanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Dioctyl succinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the preparation of microemulsions and reverse micelles for various chemical reactions.
Biology: Used in the formulation of biological assays and as a dispersant in cell culture media.
Medicine: Commonly used as a stool softener and laxative in pharmaceutical formulations.
Mechanism of Action
Dioctyl succinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. In pharmaceutical applications, this compound increases the water content in stool, making it softer and easier to pass. The compound interacts with the intestinal mucosa, promoting water and electrolyte secretion into the bowel .
Comparison with Similar Compounds
Dioctyl sodium sulfosuccinate: A closely related compound with similar surfactant properties.
Docusate sodium: Another surfactant used as a stool softener and laxative.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Uniqueness: Dioctyl succinate is unique in its ability to form stable emulsions and dispersions in both aqueous and non-aqueous systems. Its excellent wetting and dispersing properties make it highly effective in a wide range of applications, from pharmaceuticals to industrial formulations .
Properties
IUPAC Name |
dioctyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWABLUYIOFEZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932451 | |
Record name | Dioctyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14491-66-8 | |
Record name | Dioctyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14491-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicapryl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014491668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioctyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICAPRYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XD1ZF2M1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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